Epicurzerenone
Overview
Description
Epicurzerenone is a chemical compound with the molecular formula C15H18O2 . It is a sesquiterpene known to eliminate reactive oxygen species and therefore, has antitumor properties .
Synthesis Analysis
Epicurzerenone has been synthesized by means of a combination of γ-ketoester synthesis and 3-methylfuran annulation, both of which utilize nitroolefins as synthons . In a study, in vitro elicitation of terpenes was carried out on microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid at 25.0 µM and 50.0 µM each for 30 and 60 days .Molecular Structure Analysis
The molecular weight of Epicurzerenone is 230.3022 . It is also available as a 2D Mol file .Chemical Reactions Analysis
In the study mentioned above, salicylic acid at 25.0 µM level could elicit the highest accumulation of epicurzerenone (32.11%) compared to the other treatments, un-elicited culture (23.48%), and field-grown mother plant (12.43%) .Scientific Research Applications
Synthesis and Chemical Properties : Epicurzerenone was synthesized alongside curzerenone using a combination of γ-ketoester synthesis and 3-methylfuran annulation, both utilizing nitroolefins as synthons. The synthesis involved a Lewis acid-promoted reaction and a KF-catalyzed reaction for key intermediates (Miyashita, Kumazawa, & Yoshikoshi, 1981).
Antioxidant Activity : In a study on Curcuma zedoaria, epicurzerenone was identified as one of the primary compounds in its essential oil, contributing to its moderate to good antioxidant activities. This activity was evaluated using various methods, including scavenging effect on 1,1-diphenyl-2-picrylhydrazyl radical and chelating effect on ferrous ion (Mau et al., 2003).
Oxidative Liver Injury : Epicurzerenone was identified as a quality marker in vinegar-processed Curcuma zedoaria for the treatment of oxidative liver diseases. Its presence indicated enhanced hepatoprotective activities against oxidative stress (Cui et al., 2019).
Antimicrobial Activity : A study on Curcuma caesia Roxb. identified epicurzerenone as a major component of its rhizome essential oil, demonstrating potent antimicrobial activities against various bacterial and fungal strains. This includes strong antibacterial effects against B. subtilis and B. cereus, and antifungal effects against S. cereviaceae (Paw et al., 2019).
Antibacterial Activity in Essential Oils : Epicurzerenone was also a major component in the essential oil of Siparuna guianensis, demonstrating antibacterial activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. This activity was mediated by impairment of membrane permeability and replication in bacteria (Moura et al., 2020).
Safety And Hazards
When handling Epicurzerenone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epicurzerenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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